2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile
Description
Historical Context and Emergence within Pyrrole (B145914) Chemistry Research
The study of pyrrole chemistry dates back to the 19th century, with foundational work by chemists like Hantzsch and Knorr developing early methods for synthesizing the pyrrole ring. These classical methods, while groundbreaking, often required harsh conditions and offered limited control over substitution patterns. The emergence of the 2-amino-3-cyanopyrrole framework is a more recent development, driven largely by the advent of modern synthetic techniques, particularly multicomponent reactions (MCRs).
MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. This approach offers considerable advantages in terms of atom economy, simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. The synthesis of N-substituted 2-amino-3-cyanopyrroles, including the 1-ethyl derivative, has been significantly advanced by such one-pot strategies. For instance, a versatile and selective three-component reaction has been developed involving α-hydroxyketones, oxoacetonitriles, and primary amines (such as ethylamine) to construct this specific scaffold. nih.govnih.gov This method's practicality and high atom efficiency, producing water as the only byproduct, marks a significant progression from earlier, more cumbersome synthetic routes. nih.gov
While a singular "discovery" of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile is not documented, its emergence is intrinsically linked to the development of these powerful synthetic methodologies that allow for its straightforward and efficient preparation.
Strategic Significance of the this compound Scaffold in Chemical Space
The strategic importance of the this compound scaffold lies in its proven value as a pharmacophore and a versatile synthetic intermediate. The term "chemical space" refers to the vast multidimensional realm of all possible molecules. Scaffolds like this one provide reliable starting points for navigating this space to discover new molecules with desired properties.
The 2-amino-3-cyanopyrrole core is a "privileged scaffold," meaning it is capable of binding to multiple biological targets, making it a recurring motif in a wide range of bioactive compounds. Its significance is highlighted by its presence in molecules developed for various therapeutic areas. jmpas.com
Key areas of significance include:
Anti-inflammatory Agents: Derivatives of the 2-amino-3-cyanopyrrole scaffold have been synthesized and screened for anti-inflammatory activity. jmpas.com The core structure serves as a template for developing selective cyclooxygenase-2 (COX-2) inhibitors, which are a critical class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govntu.edu.sg
Antimicrobial Research: In the fight against antibiotic resistance, this scaffold has been used to develop inhibitors of metallo-β-lactamases (MBLs). nih.gov MBLs are enzymes produced by bacteria that can deactivate a broad range of β-lactam antibiotics. A structure-activity relationship (SAR) study on a related compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, revealed that the 2-amino and 3-carbonitrile groups are crucial for inhibitory potency. nih.gov
Antituberculosis Drug Candidates: The scaffold is a key component in the synthesis of potential antituberculosis agents, such as analogues of BM212. ntu.edu.sg
Synthetic "Handles": The amino and cyano groups are not just important for biological activity but also serve as versatile chemical "handles." The cyano group can be readily converted into other functionalities, such as amides or carboxylic acids, which are present in many drug molecules. nih.gov The amino group allows for further derivatization, enabling the exploration of SAR and the fine-tuning of a molecule's pharmacokinetic properties. nih.gov
The table below summarizes the strategic roles of this scaffold based on research into its analogues.
| Feature | Strategic Significance | Research Application Example |
| 2-Amino Group | Key binding interaction site; point for derivatization (e.g., acylation). | Development of metallo-β-lactamase inhibitors. nih.gov |
| 3-Cyano Group | Important for biological potency; versatile synthetic handle for conversion to other functional groups. | Precursor for COX-2 inhibitors and other bioactive compounds. nih.govnih.gov |
| N1-Ethyl Group | Modulates solubility, lipophilicity, and metabolic stability; influences binding orientation. | Systematic modification in drug discovery to optimize pharmacokinetic properties. |
| Pyrrole Core | Aromatic, planar structure that acts as a rigid framework for orienting substituents. | Core structure in anti-inflammatory, antimicrobial, and anticancer agents. jmpas.com |
Overview of Current Research Trajectories for this compound
Current research involving the this compound scaffold and its close analogues is primarily focused on two interconnected areas: the development of novel synthetic methodologies and the exploration of its potential in drug discovery.
Synthetic Chemistry Research: The main trajectory in synthesis is the continued refinement of MCRs to make them more efficient, sustainable, and broadly applicable. Researchers are exploring:
Expanded Substrate Scope: Testing the limits of MCRs by using a wider variety of primary amines, α-hydroxyketones, and nitrile-containing compounds to generate large, diverse libraries of pyrrole derivatives. nih.govnih.gov
Green Chemistry Approaches: Optimizing reaction conditions to use more environmentally benign solvents (like ethanol), reduce reaction times, and minimize waste, aligning with the principles of sustainable chemistry. nih.gov
Domino and Cascade Reactions: Designing elegant reaction sequences where multiple bond-forming events occur sequentially in one pot, further increasing synthetic efficiency. acs.org
Medicinal Chemistry and Drug Discovery: In this field, the scaffold is being actively used as a platform for generating new therapeutic agents. Key research directions include:
Lead Optimization: Systematically modifying the scaffold to improve the potency, selectivity, and drug-like properties of lead compounds. For example, acylating the 2-amino group of a related pyrrole led to the discovery of more potent MBL inhibitors. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of analogues where the N1-substituent (like the ethyl group) and substituents at other positions are varied to understand how structural changes affect biological activity. This was demonstrated in a study of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives, which identified compounds with potent anti-inflammatory effects. jmpas.com
New Therapeutic Targets: Screening libraries of these pyrrole derivatives against a wide range of biological targets to identify new therapeutic applications beyond the established areas of inflammation and infectious disease.
The table below details recent findings on the synthesis of related N-substituted 2-amino-3-cyanopyrroles.
| Reactants | Catalyst/Conditions | Product Type | Reported Yield |
| α-Hydroxyketone, 3-Oxobutanenitrile, Aniline | Acetic Acid, Ethanol, 70°C | 1-Aryl-2-methyl-5-aryl-1H-pyrrole-3-carbonitrile | 60-64% ntu.edu.sg |
| Nitroepoxides, Amines, Malononitrile (B47326) | K2CO3, Methanol, 60°C | 1,4,5-Trisubstituted-2-amino-1H-pyrrole-3-carbonitrile | Up to 89% rsc.org |
| α-Hydroxyketone, Benzoylacetonitrile, Benzylamine | Acetic Acid, Ethanol, 70°C | 1-Benzyl-5-substituted-2-phenyl-1H-pyrrole-3-carbonitrile | 77% nih.gov |
This ongoing research underscores the compound's enduring importance as a versatile platform for innovation in both synthetic organic chemistry and the development of new medicines.
Structure
2D Structure
3D Structure
Properties
CAS No. |
412341-22-1 |
|---|---|
Molecular Formula |
C7H9N3 |
Molecular Weight |
135.17 g/mol |
IUPAC Name |
2-amino-1-ethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C7H9N3/c1-2-10-4-3-6(5-8)7(10)9/h3-4H,2,9H2,1H3 |
InChI Key |
NEYSTZRNRFKHBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1N)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 1 Ethyl 1h Pyrrole 3 Carbonitrile and Its Derivatives
Classical Multi-Step Synthetic Routes to 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile
Classical approaches to synthesizing the this compound scaffold often involve sequential reactions where the pyrrole (B145914) ring is first constructed, followed by the introduction or modification of functional groups. While effective, these routes can be lengthy and may require the isolation of multiple intermediates.
The formation of the pyrrole ring is the cornerstone of the synthesis. Classical methods like the Paal-Knorr, Knorr, and Hantzsch syntheses are well-established for pyrrole formation, although they are not always directly adaptable for producing the specific 2-amino substitution pattern. nih.govsemanticscholar.org
A prevalent and classical strategy for obtaining the 2-amino-3-cyanopyrrole core is a variation of the Gewald aminonitrile synthesis, which involves a multicomponent condensation. This pathway typically starts with an α-haloketone or an α-hydroxyketone which reacts with malononitrile (B47326) and a primary amine, in this case, ethylamine. The reaction proceeds through an initial Knoevenagel condensation between the ketone and malononitrile, followed by a nucleophilic attack by the amine and subsequent cyclization and aromatization to yield the final pyrrole product.
Another established route involves the reaction of 1,4-dicarbonyl compounds with primary amines. semanticscholar.org For the target compound, a suitably substituted dicarbonyl precursor would be required, which upon condensation with ethylamine, would lead to the pyrrole ring.
In many classical syntheses of this scaffold, the key functional groups—the 2-amino and 3-nitrile moieties—are incorporated directly from the starting materials rather than through interconversion on a pre-formed pyrrole ring. fiveable.meub.edu The use of malononitrile is a prime example of this strategy, as it provides both the nitrile group and the carbon atom that will bear the amino group after cyclization.
However, functional group interconversion (FGI) can be employed in certain multi-step routes. For instance, a pyrrole with a different functional group at the C2 position, such as a nitro or an azide (B81097) group, could be synthesized and subsequently reduced to the desired 2-amino group. Similarly, the nitrile functionality could theoretically be introduced by the dehydration of an amide or the cyanation of a halogenated pyrrole precursor, though this is less common for this specific substitution pattern due to the efficiency of building-block approaches.
Modern and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes principles of green chemistry, focusing on atom economy, step efficiency, reduced waste, and the use of environmentally benign solvents and catalysts. unibo.itunife.it Multicomponent reactions (MCRs) are particularly favored as they combine multiple reactants in a single step, reducing waste and improving efficiency. researchgate.netynu.edu.cn
One-pot MCRs for the synthesis of 2-aminopyrrole derivatives are common. For example, a three-component reaction between N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides provides an efficient route to 2-aminopyrrole systems. organic-chemistry.org Another approach involves the reaction of arylglyoxal monohydrates, 1,1-endiamines, and 2-hydroxynaphthalene-1,4-dione in ethanol, which is considered an environmentally friendly solvent. ynu.edu.cn
| Method | Reactants | Solvent | Key Advantage |
| Multi-component Cascade | Arylglyoxal monohydrates, 1,1-endiamines, 2-hydroxynaphthalene-1,4-dione | Ethanol | Environmentally-friendly solvent, good yields (73-78%), no column chromatography. ynu.edu.cn |
| Three-component Reaction | N-tosylimines, DMAD, isocyanides | Dichloromethane | Novel and efficient, high yields, valuable in combinatorial chemistry. organic-chemistry.org |
| Domino Methodology | Alkynyl vinyl hydrazides | Toluene/Xylenes | Metal-free, allows for selective N-protection on the final product. nih.gov |
Catalysis is a cornerstone of modern and green synthesis, offering pathways with lower activation energies, higher selectivity, and milder reaction conditions. Various catalysts have been employed for the synthesis of pyrrole derivatives.
Transition-metal catalysts, including palladium, gold, copper, and rhodium, are widely used. nih.govresearchgate.net For instance, gold(III) chloride has been shown to be an effective catalyst for the cyclization of ynone derivatives to form N-ureido-pyrroles. researchgate.net Palladium catalysts can be used in the synthesis of substituted pyrroles from internal alkynes. nih.gov Copper(II) triflate has been noted to catalyze multicomponent reactions leading to pyrrole-2-carbonitriles from formamides and alkynes. nih.gov
Organocatalysis, which avoids the use of potentially toxic and expensive metals, is a rapidly growing field. Pyridine-2-carboxylic acid has been demonstrated as a sustainable and rapid dual acid-base catalyst for the green synthesis of related heterocyclic compounds, a principle applicable to pyrrole synthesis. nih.gov
| Catalyst | Reaction Type | Substrates | Typical Yield |
| Gold(III) chloride | Cyclization | Ynone derivatives and semicarbazide | High |
| Palladium (PdCl2(PhCN)2) | Cyclization | Internal alkynes and amines | Good |
| Copper (Cu(OTf)2) | Multicomponent Reaction | Formamides, TMSCN, and alkynes | Good |
| Pyridine-2-carboxylic acid | Multicomponent Reaction | Aldehydes, malononitrile, dimedone | Up to 98% |
The use of alternative energy sources like microwave irradiation and ultrasound has become a key tool in green chemistry for accelerating organic reactions. researchgate.net
Microwave-assisted synthesis utilizes the efficient heating of polar molecules through dielectric loss, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purity. mdpi.compensoft.net The synthesis of various substituted pyrroles via Paal-Knorr condensation or multicomponent reactions has been significantly improved using microwave irradiation. mdpi.compensoft.net For example, a domino process involving a propargyl Claisen rearrangement to form furans was successfully adapted to synthesize 2-aminopyrroles from N-alkynyl, N'-vinyl hydrazides under microwave conditions. nih.govuib.no
| Energy Source | Typical Reaction Time | Temperature | Key Advantage |
| Conventional Heating | Hours to Days | Often high (reflux) | Established methodology |
| Microwave Irradiation | Minutes to Hours | Controlled, rapid heating | Drastic reduction in time, often higher yields. mdpi.comuib.no |
| Ultrasonic Irradiation | Minutes to Hours | Often ambient | Enhanced rates, especially in heterogeneous systems. researchgate.netnih.gov |
Chemo- and Regioselectivity in the Formation of this compound
Controlling selectivity is a critical aspect of synthesizing highly functionalized molecules like this compound. Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In multicomponent syntheses of the target pyrrole, the reaction conditions and catalysts are chosen to ensure the desired sequence of bond formations occurs without unwanted side reactions involving the various functional groups of the reactants.
Regioselectivity concerns the specific orientation of reactants during bond formation. In the synthesis of substituted pyrroles, regioselectivity determines the final positions of the substituents on the heterocyclic ring. For example, in a [3+2] cycloaddition reaction between an azomethine ylide and an alkyne to form a pyrrole, the electronic and steric properties of the substituents on both components dictate the regiochemical outcome of the cyclization. nih.gov Similarly, in the condensation of an unsymmetrical 1,4-dicarbonyl compound with ethylamine, the initial site of nucleophilic attack can influence the final substitution pattern, although for many precursors leading to the target compound, symmetry obviates this issue. The choice of catalyst and reaction conditions can be crucial in directing the regioselectivity of these transformations.
Mechanism-Oriented Studies of this compound Formation Reactions
While specific experimental or computational studies exclusively on the formation of this compound are not extensively detailed in the reviewed literature, the mechanism can be inferred from studies on analogous systems. The synthesis of substituted 2-aminopyrrole-3-carbonitriles often proceeds through a variation of the Thorpe-Ziegler cyclization.
A plausible mechanistic pathway for a multicomponent synthesis of a 2-amino-1-alkyl-1H-pyrrole-3-carbonitrile is initiated by the formation of an α-carbanion from an active methylene (B1212753) nitrile, such as malononitrile, in the presence of a base. This is followed by a nucleophilic attack on another nitrile-containing molecule. The key intramolecular cyclization step, the Thorpe-Ziegler reaction, then leads to the formation of an enamine intermediate, which subsequently tautomerizes to the more stable 2-aminopyrrole ring.
Computational studies on the Thorpe reaction of simpler nitriles, such as propionitrile, provide valuable insights into the nature of the intermediates and transition states. These studies suggest an ionic mechanism involving the formation of a carbanion intermediate, which then attacks a second nitrile molecule. The subsequent cyclization proceeds through a distinct transition state leading to an imine anion, which is then protonated and tautomerizes.
In the context of multicomponent reactions leading to polysubstituted 2-aminopyrroles, other intermediates have been proposed. For instance, in reactions involving isocyanides, a zwitterionic intermediate may be formed initially, which then participates in a cycloaddition to form an imino-lactam intermediate before rearranging to the final pyrrole product.
Table 1: Plausible Intermediates in the Formation of 2-Amino-1-alkyl-1H-pyrrole-3-carbonitriles
| Intermediate Type | Description |
| α-Carbanion | Formed by the deprotonation of an active methylene nitrile. |
| Enamine | A key intermediate resulting from the intramolecular cyclization. |
| Imino-lactam | Proposed in certain multicomponent reaction pathways involving isocyanides. |
| Zwitterion | Can be formed in reactions involving isocyanides and acetylenic esters. |
This table is based on mechanistic proposals for the synthesis of structurally related compounds.
The kinetic and thermodynamic parameters for the synthesis of this compound are not specifically documented in the available literature. However, general principles from related reactions can be applied to understand the factors influencing its formation.
The Thorpe-Ziegler cyclization is generally considered to be a thermodynamically favorable process, as it leads to the formation of a stable, conjugated pyrrole ring. The rate of the reaction, or its kinetics, will be dependent on several factors, including the nature of the starting materials, the strength of the base used, the reaction temperature, and the solvent.
In multicomponent reactions, the situation is more complex, with the potential for competing reaction pathways. The relative rates of the different steps will determine the major product formed. In some cases, the reaction may be under kinetic control, where the product that is formed fastest predominates, or under thermodynamic control, where the most stable product is the major outcome. The choice of reaction conditions can often be used to favor one pathway over the other. For example, lower temperatures tend to favor the kinetically controlled product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamically more stable product.
Table 2: Factors Influencing the Kinetics and Thermodynamics of 2-Aminopyrrole Synthesis
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Equilibrium) |
| Base Strength | A stronger base will increase the rate of carbanion formation, thus increasing the overall reaction rate. | Does not directly affect the position of the equilibrium but can influence side reactions. |
| Temperature | Higher temperatures generally increase the reaction rate by providing more energy to overcome activation barriers. | Higher temperatures favor the formation of the thermodynamically more stable product. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction rate. | The solvent can influence the position of the equilibrium by solvating the reactants and products to different extents. |
| Substituents | The electronic and steric properties of the substituents on the starting materials can significantly impact the stability of intermediates and transition states, thus affecting both the rate and the equilibrium position. | Electron-withdrawing groups can stabilize carbanion intermediates, while bulky groups may hinder the approach of reactants. |
This table presents a generalized overview based on principles of organic reaction mechanisms.
Reactivity and Functionalization Strategies of 2 Amino 1 Ethyl 1h Pyrrole 3 Carbonitrile
Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Core
The pyrrole ring is an electron-rich five-membered heterocycle that is significantly more reactive towards electrophiles than benzene. wikipedia.org This heightened reactivity is due to the ability of the nitrogen heteroatom to stabilize the cationic intermediate (the arenium ion) formed during the substitution process. wikipedia.org In 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile, the reactivity and regioselectivity of electrophilic aromatic substitution (SEAr) are influenced by the substituents on the ring: the 2-amino group, the 1-ethyl group, and the 3-carbonitrile group.
The 2-amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5, respectively). The 1-ethyl group is a weak activating group. Conversely, the 3-carbonitrile group is a deactivating group and a meta-director (directing to C5). The cumulative effect of these groups strongly activates the pyrrole ring for electrophilic attack, particularly at the C5 position, which is favored by both the amino and nitrile groups and is generally less sterically hindered. The C4 position is also activated by the amino group (ortho).
Common electrophilic aromatic substitution reactions applicable to this pyrrole core include halogenation, nitration, and sulfonation. masterorganicchemistry.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product |
| Bromination | Br₂ in CH₃COOH | 2-Amino-5-bromo-1-ethyl-1H-pyrrole-3-carbonitrile |
| Chlorination | SO₂Cl₂ | 2-Amino-5-chloro-1-ethyl-1H-pyrrole-3-carbonitrile |
| Nitration | HNO₃/H₂SO₄ | 2-Amino-1-ethyl-5-nitro-1H-pyrrole-3-carbonitrile |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-1-ethyl-3-cyano-1H-pyrrole-5-sulfonic acid |
This table is based on established principles of electrophilic aromatic substitution on substituted pyrroles.
Research on related pyrrole structures supports these predictions. For instance, the Vilsmeier-Haack reaction (formylation) on substituted pyrroles typically occurs at an unsubstituted α-position (C5) if available. rsc.org Similarly, halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) is a common method for introducing halogen atoms onto the pyrrole ring. nih.gov
Nucleophilic Reactions at the Nitrile Functionality of this compound
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.org This allows for a variety of transformations of the 3-carbonitrile group.
Hydrolysis and Amidation Pathways
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or, as an intermediate, a carboxamide. chemistrysteps.com
Acid-catalyzed hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid tautomerizes to the amide. Further hydrolysis of the amide under forcing conditions yields the corresponding carboxylic acid. chemistrysteps.comlibretexts.org
Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate followed by tautomerization gives the amide. Saponification of the amide under basic conditions leads to the carboxylate salt, which upon acidification gives the carboxylic acid. chemistrysteps.com
These pathways allow for the conversion of this compound into 2-Amino-1-ethyl-1H-pyrrole-3-carboxamide and subsequently into 2-Amino-1-ethyl-1H-pyrrole-3-carboxylic acid.
Direct amidation of amino acids without protecting groups has been achieved using Lewis acid catalysts, suggesting that selective transformations on different parts of a molecule are feasible. nih.gov While not directly targeting the nitrile, this highlights advanced methods for amide formation that could be conceptually adapted.
Cycloaddition Reactions Involving the Nitrile Group
While less common than for alkenes and alkynes, the nitrile group can participate in cycloaddition reactions. nih.gov Unactivated nitriles can function as dienophiles in Diels-Alder reactions or as enophiles in ene reactions, though this often requires high temperatures. nih.gov
A more synthetically useful transformation is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. For example, nitrile oxides, which can be generated in situ from oximes, react with nitriles to form 1,2,4-oxadiazoles. This reaction provides a pathway to more complex heterocyclic systems built upon the pyrrole scaffold. mdpi.com
Table 2: Potential Nucleophilic Additions and Cycloadditions at the Nitrile Group
| Reaction | Reagent/Conditions | Product Type |
| Hydrolysis (acidic) | H₃O⁺, heat | Carboxylic Acid |
| Hydrolysis (basic) | NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid |
| Partial Hydrolysis | H₂O₂, NaOH | Carboxamide |
| Reduction | LiAlH₄; then H₂O | Primary Amine (Aminomethyl group) |
| Grignard Reaction | R-MgBr; then H₃O⁺ | Ketone |
| [3+2] Cycloaddition | Ar-CNO (Nitrile Oxide) | 1,2,4-Oxadiazole derivative |
This table outlines general reactions of the nitrile functional group. libretexts.orglibretexts.org
Reactivity of the 2-Amino Group of this compound
The 2-amino group is a key nucleophilic center in the molecule, readily reacting with a variety of electrophiles. pipzine-chem.com Its reactivity is fundamental to building more complex structures from the pyrrole core.
Acylation and Sulfonylation Reactions
The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic and prone to react with acylating and sulfonylating agents. pipzine-chem.com
Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) converts the amino group into an amide. This reaction is often high-yielding and is used both for the synthesis of new derivatives and as a protecting group strategy. A structure-activity relationship (SAR) study on a similar compound, 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, involved the coupling with various acyl chlorides and anhydrides to produce a library of N-acylamide derivatives. nih.gov
Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding sulfonamide. rsc.org This transformation is useful for introducing sulfonyl groups, which can alter the biological and physical properties of the molecule.
Table 3: Representative Acylation and Sulfonylation Reactions
| Reagent | Base | Product |
| Acetyl chloride | Pyridine | N-(1-Ethyl-3-cyano-1H-pyrrol-2-yl)acetamide |
| Benzoyl chloride | Triethylamine | N-(1-Ethyl-3-cyano-1H-pyrrol-2-yl)benzamide |
| p-Toluenesulfonyl chloride | Pyridine | N-(1-Ethyl-3-cyano-1H-pyrrol-2-yl)-4-methylbenzenesulfonamide |
Diazotization and Subsequent Transformations
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting pyrrole-2-diazonium salt is a highly versatile intermediate.
The diazonium group is an excellent leaving group (N₂) and can be displaced by a wide range of nucleophiles in what are known as Sandmeyer-type reactions. This allows for the introduction of various substituents at the C2 position of the pyrrole ring that are not accessible through direct electrophilic substitution.
Potential transformations of the diazonium salt include:
Halogenation: Reaction with CuCl, CuBr, or KI to introduce chloro, bromo, or iodo substituents, respectively.
Cyanation: Reaction with CuCN to introduce another nitrile group.
Hydroxylation: Reaction with water upon heating to form a hydroxyl group.
Fluorination (Schiemann reaction): Reaction with HBF₄ to form an aryl fluoride.
These transformations dramatically expand the synthetic utility of this compound, enabling its conversion into a broad array of functionalized pyrrole derivatives.
Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)
The primary amino group at the C2 position of the pyrrole ring is a key site for nucleophilic attack, making it amenable to condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction is a fundamental transformation in organic synthesis, providing a versatile route to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
The general mechanism for Schiff base formation involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.
While specific studies on the Schiff base formation of this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous compounds. For instance, new Schiff base compounds have been synthesized from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile by reaction with various aromatic aldehydes in an ethanol/acetic acid mixture at room temperature. This suggests that this compound would readily react with a range of aldehydes and ketones to yield the corresponding Schiff bases.
The reaction conditions for Schiff base formation can be tailored based on the reactivity of the carbonyl compound. Aldehydes generally react more readily than ketones. Factors such as the choice of solvent, catalyst, and reaction temperature can be optimized to achieve high yields of the desired imine product.
Below is a table illustrating the potential reactants and expected products for the condensation reaction of this compound.
| Reactant 1 (Pyrrole) | Reactant 2 (Carbonyl Compound) | Expected Product (Schiff Base) |
| This compound | Benzaldehyde | 2-(Benzylideneamino)-1-ethyl-1H-pyrrole-3-carbonitrile |
| This compound | Acetone | 1-Ethyl-2-(propan-2-ylideneamino)-1H-pyrrole-3-carbonitrile |
| This compound | 4-Hydroxybenzaldehyde | 1-Ethyl-2-((4-hydroxybenzylidene)amino)-1H-pyrrole-3-carbonitrile |
Palladium-Catalyzed Cross-Coupling and Other Metal-Catalyzed Reactions on this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyrrole nucleus is a suitable substrate for such transformations, and the functional groups on this compound offer potential sites for these reactions. However, direct experimental data on palladium-catalyzed cross-coupling reactions specifically with this compound is limited in the available literature. Nevertheless, based on the known reactivity of pyrrole and its derivatives, several potential strategies can be proposed.
The C-H bonds of the pyrrole ring, particularly at the C4 and C5 positions, could be targets for direct C-H activation and functionalization. Palladium-catalyzed C-H arylation, alkenylation, or alkynylation would provide a direct method to introduce new substituents onto the pyrrole core without the need for pre-functionalization (e.g., halogenation). The success of such reactions would depend on the development of suitable catalytic systems that can selectively activate the desired C-H bond in the presence of the other functional groups.
Alternatively, the pyrrole ring can be halogenated to introduce a handle for traditional cross-coupling reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. For example, bromination or iodination of the pyrrole ring at the C4 or C5 position would yield a substrate that could be coupled with a variety of partners.
The amino group at the C2 position could also potentially participate in palladium-catalyzed N-arylation or N-alkenylation reactions (a type of Buchwald-Hartwig amination), although the nucleophilicity of this group might be modulated by the electron-withdrawing nitrile group.
The nitrile group itself can undergo metal-catalyzed transformations. For instance, transition-metal-catalyzed additions of boronic acids to the nitrile group can lead to the formation of ketones. nih.gov
The following table summarizes potential palladium-catalyzed cross-coupling reactions involving derivatives of this compound.
| Pyrrole Substrate | Coupling Partner | Reaction Type | Potential Product |
| This compound | Aryl Halide | Direct C-H Arylation | 2-Amino-1-ethyl-4(or 5)-aryl-1H-pyrrole-3-carbonitrile |
| 4-Bromo-2-amino-1-ethyl-1H-pyrrole-3-carbonitrile | Arylboronic Acid | Suzuki Coupling | 2-Amino-1-ethyl-4-aryl-1H-pyrrole-3-carbonitrile |
| 5-Iodo-2-amino-1-ethyl-1H-pyrrole-3-carbonitrile | Terminal Alkyne | Sonogashira Coupling | 2-Amino-1-ethyl-5-(alkynyl)-1H-pyrrole-3-carbonitrile |
| This compound | Aryl Halide | Buchwald-Hartwig Amination | 2-(Arylamino)-1-ethyl-1H-pyrrole-3-carbonitrile |
Strategies for Further Annulation and Fused Ring System Formation from this compound
The 2-amino-3-cyanopyrrole moiety present in this compound is a versatile building block for the synthesis of fused heterocyclic systems. The amino and nitrile groups are strategically positioned to participate in cyclization reactions with various reagents to form five- or six-membered rings fused to the pyrrole core. These fused systems are of significant interest in medicinal chemistry due to their structural resemblance to purines and other biologically important heterocycles.
One of the most common applications of 2-amino-3-cyanopyrroles is in the synthesis of pyrrolo[2,3-d]pyrimidines, which are purine (B94841) isosteres. This can be achieved by reacting the 2-amino-3-cyanopyrrole with a one-carbon synthon, such as formamide, formic acid, or triethyl orthoformate, to construct the pyrimidine (B1678525) ring. The reaction typically proceeds through the formation of an intermediate amidine, which then undergoes intramolecular cyclization.
Furthermore, reaction with other reagents can lead to a variety of other fused systems:
With isothiocyanates: Reaction with isothiocyanates can lead to the formation of pyrrolo[2,3-d]pyrimidine-4-thiones.
With urea (B33335) or guanidine: These reagents can be used to introduce the remaining atoms of the pyrimidine ring to form pyrrolo[2,3-d]pyrimidin-4-ones or 4-aminopyrrolo[2,3-d]pyrimidines, respectively.
With α,β-unsaturated carbonyl compounds: Condensation with α,β-unsaturated ketones or esters can lead to the formation of fused pyridine rings, yielding pyrrolo[2,3-b]pyridines.
With dicarbonyl compounds: Reaction with 1,3-dicarbonyl compounds can also lead to the formation of fused pyridines.
The following table provides examples of potential annulation reactions starting from this compound to form fused heterocyclic systems.
| Reagent | Fused Ring System Formed |
| Formamide | Pyrrolo[2,3-d]pyrimidine |
| Phenyl isothiocyanate | Pyrrolo[2,3-d]pyrimidine-4-thione |
| Urea | Pyrrolo[2,3-d]pyrimidin-4-one |
| Guanidine | Pyrrolo[2,3-d]pyrimidin-4-amine |
| Chalcone (an α,β-unsaturated ketone) | Pyrrolo[2,3-b]pyridine |
| Acetylacetone (a 1,3-dicarbonyl compound) | Pyrrolo[2,3-b]pyridine |
These strategies highlight the utility of this compound as a versatile precursor for the synthesis of a diverse range of complex heterocyclic structures with potential biological activities.
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Amino 1 Ethyl 1h Pyrrole 3 Carbonitrile and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Unambiguous Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide detailed information about the chemical environment of each atom and their relationships to one another. ipb.pt
In the ¹H NMR spectrum, distinct signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the two pyrrole (B145914) ring protons (appearing as doublets), and the amino (-NH₂) protons (a broad singlet) are expected. The chemical shifts of the pyrrole protons are influenced by the electron-donating amino group and the electron-withdrawing nitrile group. ipb.pt
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the ethyl carbons, the four carbons of the pyrrole ring, and the carbon of the nitrile group. The chemical shifts of the pyrrole ring carbons (C2, C3, C4, C5) are particularly informative for confirming the substitution pattern. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This data is representative for this class of compounds and is based on analyses of similar structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -NH₂ | ~5.6 (broad singlet, 2H) | - |
| H4 | ~6.8 (doublet, 1H) | ~115.0 |
| H5 | ~6.5 (doublet, 1H) | ~112.0 |
| -N-CH₂ -CH₃ | ~3.9 (quartet, 2H) | ~40.0 |
| -N-CH₂-CH₃ | ~1.3 (triplet, 3H) | ~15.0 |
| C2 (-NH₂) | - | ~148.0 |
| C3 (-CN) | - | ~95.0 |
| -C N | - | ~118.0 |
Two-Dimensional NMR Spectroscopy (COSY, HMQC, HMBC) in Pyrrole Derivative Analysis
While 1D NMR provides fundamental data, 2D NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex derivatives. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear correlation between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also show a correlation between the H4 and H5 protons on the pyrrole ring. nih.gov
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the H4 signal to the C4 signal, H5 to C5, the ethyl -CH₂- protons to their corresponding carbon, and the ethyl -CH₃- protons to their carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons. ipb.ptmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying and assigning quaternary (non-protonated) carbons. ipb.ptmdpi.com Key HMBC correlations would include:
The amino protons (-NH₂) showing a correlation to the C2 and C3 carbons.
The H4 proton showing correlations to C2, C3, and C5.
The ethyl -CH₂- protons showing correlations to C2 and C5 of the pyrrole ring, confirming the N-ethyl substitution.
The H4 and H5 protons showing correlations to the nitrile carbon (C≡N), confirming its position at C3.
Solid-State NMR Applications for Crystalline Forms of this compound
For studying the compound in its solid, crystalline form, solid-state NMR (ssNMR) provides insights that are not accessible in solution-state NMR. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR can probe these interactions, offering information about the molecular packing, polymorphism, and local electronic structure within the crystal lattice. nih.gov
Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net For this compound, ssNMR could differentiate between different crystalline forms (polymorphs) if they exist, as the distinct packing environments would lead to different ¹³C chemical shifts. nsf.gov Furthermore, advanced techniques like 13C{14N} RESPDOR can act as an "attached nitrogen test", definitively confirming C-N bonds within the heterocyclic core, which is particularly useful for distinguishing between isomers. nih.govresearchgate.net
Single-Crystal X-ray Diffraction as a Definitive Structural Tool
Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the absolute determination of molecular structure. nih.gov This technique provides a three-dimensional map of electron density within a single crystal, from which precise atomic positions, bond lengths, bond angles, and torsional angles can be determined. researchgate.net
For this compound, a successful SCXRD analysis would provide:
Unambiguous Confirmation of Connectivity: It would definitively confirm the substitution pattern on the pyrrole ring, leaving no doubt about the positions of the amino, ethyl, and carbonitrile groups.
Detailed Geometric Parameters: Precise measurements of all bond lengths (e.g., C=C, C-N, C≡N) and angles would be obtained. This data is valuable for understanding the electronic nature of the molecule, such as the degree of delocalization within the pyrrole ring.
Supramolecular Structure: SCXRD reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions like hydrogen bonding (e.g., between the amino group of one molecule and the nitrile group of another) and π–π stacking interactions between pyrrole rings. nih.gov
Table 2: Representative Crystallographic Data for a Substituted 2-Aminopyrrole Derivative This table illustrates the type of data obtained from an SCXRD experiment.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7131 |
| b (Å) | 19.851 |
| c (Å) | 5.7268 |
| β (°) | 105.81 |
| Volume (ų) | 850.1 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent molecule with high precision, which allows for the calculation of its elemental formula. rsc.org For this compound (C₇H₉N₃), HRMS would confirm this molecular formula, distinguishing it from any isomers.
Tandem mass spectrometry (MS/MS) experiments, often involving techniques like collision-induced dissociation (CID), are used to fragment the molecular ion and analyze the resulting fragment ions. nih.gov This analysis provides crucial structural information by revealing the molecule's "breaking points." The fragmentation pathways are heavily influenced by the substituents on the pyrrole ring. nih.gov
For the protonated molecule [M+H]⁺ of this compound, key fragmentation pathways would likely include:
Loss of ethylene (B1197577): A characteristic fragmentation for N-ethyl substituted compounds, involving the cleavage of the ethyl group to form a radical cation.
Loss of HCN: Elimination of hydrogen cyanide from the ring system.
α-Cleavage: Cleavage of the C-C bond adjacent to the ring nitrogen, which is a common pathway for N-alkyl amines. miamioh.edu
Table 3: Predicted High-Resolution Mass Spectrometry Data and Key Fragments
| Species | Calculated m/z | Description |
|---|---|---|
| [C₇H₉N₃ + H]⁺ | 136.0875 | Protonated molecular ion |
| [C₅H₅N₃ + H]⁺ | 108.0562 | Loss of ethylene (C₂H₄) from the ethyl group |
| [C₆H₆N₂]⁺˙ | 106.0531 | Loss of HCN from the [M-H]⁺ ion |
| [C₆H₈N₂]⁺ | 109.0715 | Loss of the nitrile radical (·CN) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.com Each functional group absorbs energy at a characteristic frequency, resulting in a unique vibrational spectrum that serves as a molecular fingerprint.
For this compound, the key vibrational modes that would be observed are:
N-H Stretching: The amino group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C≡N Stretching: The nitrile group has a very strong and sharp absorption band in a relatively clean region of the spectrum, usually around 2200-2260 cm⁻¹. mdpi.com
C-H Stretching: Signals from the aromatic C-H bonds on the pyrrole ring and the aliphatic C-H bonds of the ethyl group will appear around 2850-3100 cm⁻¹.
C=C and C-N Stretching: Vibrations associated with the pyrrole ring structure typically appear in the 1400-1650 cm⁻¹ region.
While IR spectroscopy is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing complementary information. For example, the C=C stretching within the pyrrole ring may produce a strong signal in the Raman spectrum.
Table 4: Characteristic IR and Raman Vibrational Frequencies
| Functional Group / Bond | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| N-H (Amino) | 3300 - 3500 (strong, broad) | Weak | Asymmetric & Symmetric Stretching |
| C-H (Aromatic/Aliphatic) | 2850 - 3100 (medium) | Strong | Stretching Vibrations |
| C≡N (Nitrile) | 2210 - 2260 (strong, sharp) | Strong | Stretching Vibration |
| C=C (Pyrrole Ring) | 1500 - 1650 (medium) | Strong | Ring Stretching |
| N-H (Amino) | 1590 - 1650 (medium) | Weak | Scissoring (Bending) Vibration |
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The pyrrole ring, being aromatic, contains a conjugated π-system. The presence of the amino (-NH₂) and nitrile (-C≡N) groups extends this conjugation. slideshare.net
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions. researchgate.net The position of the maximum absorption wavelength (λ_max) is sensitive to the substituents on the ring and the solvent used. The electron-donating amino group and the electron-withdrawing nitrile group create a "push-pull" system, which typically results in a red-shift (a shift to a longer wavelength) of the absorption maximum compared to unsubstituted pyrrole. researchgate.net This technique is useful for confirming the presence of the conjugated electronic system and studying how its environment affects its electronic properties. optica.org
Table 5: Expected UV-Vis Absorption Data
| Solvent | Expected λ_max (nm) | Type of Transition |
|---|---|---|
| Hexane | ~260 - 280 | π → π* |
| Ethanol | ~270 - 290 | π → π* |
Computational and Theoretical Investigations of 2 Amino 1 Ethyl 1h Pyrrole 3 Carbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. scispace.com By calculating the electron density, DFT methods can determine molecular geometry, energy levels of frontier molecular orbitals, and the distribution of charge across a molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. scirp.org
For substituted pyrroles, the HOMO is typically delocalized over the electron-rich pyrrole (B145914) ring, while the LUMO distribution is heavily influenced by electron-withdrawing substituents. researchgate.net In the case of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile, the amino group (-NH2) acts as an electron-donating group, further enriching the pyrrole ring, while the cyano group (-CN) is a strong electron-withdrawing group. DFT calculations on analogous β-substituted pyrroles show that electron-donating groups like -NH2 raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups like -NO2 (similar in effect to -CN) lower the LUMO energy, making it a better electron acceptor. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. Red regions indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For a molecule like this compound, the MEP map would be expected to show a high negative potential (red) around the nitrogen atom of the cyano group and a positive potential (blue) around the hydrogen atoms of the amino group, highlighting these areas as key sites for intermolecular interactions. mdpi.com
| Parameter | Description | Typical Calculated Value (for analogous pyrroles) | Reference |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV | scirp.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | scirp.org |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical stability and reactivity | 3.0 to 5.0 eV | nih.gov |
| Dipole Moment (μ) | Measure of the molecule's overall polarity | 3.0 to 5.0 Debye | researchgate.net |
Reaction Mechanism Elucidation via Computational Chemistry for this compound Synthesis
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies to predict the most likely mechanism. The synthesis of 2-amino-3-cyanopyrroles often proceeds through multicomponent reactions, which involve several sequential steps. researchgate.netrsc.org
A common route involves the reaction of an amine, a β-keto nitrile (like malononitrile), and an α-halo ketone or equivalent precursor. researchgate.net For this compound, a plausible synthesis involves the reaction of ethylamine, malononitrile (B47326), and an appropriate 2-carbon building block. Computational modeling of these reaction types allows for the step-by-step investigation of the mechanism, which typically includes:
Initial condensation or Michael addition.
Intramolecular cyclization to form the pyrrole ring.
A final dehydration or elimination step to yield the aromatic product.
By calculating the potential energy surface for the reaction, chemists can identify the lowest energy pathway. This involves locating the structures of all intermediates and, crucially, the transition states that connect them. The height of the energy barrier at the transition state (the activation energy) determines the rate of that step. Such studies can confirm or refute proposed mechanisms and guide the optimization of reaction conditions by identifying the rate-determining step.
Prediction of Spectroscopic Properties and Conformational Analysis using Computational Methods
Computational methods, particularly DFT, are highly effective at predicting various spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds.
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. For this compound, key predicted vibrational modes would include the N-H stretches of the amino group, the C≡N stretch of the nitrile, and various C-C and C-N stretching and bending modes within the pyrrole ring.
| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Expected Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong (IR) |
| C-H Stretch (Aliphatic/Aromatic) | 2900 - 3100 | Medium (IR) |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Strong (IR) |
| C=C / C-N Ring Stretch | 1400 - 1600 | Variable |
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., TMS). These predictions are invaluable for assigning peaks in experimental spectra, especially for complex molecules.
Conformational Analysis: Molecules with rotatable bonds, such as the ethyl group at the N1 position and the amino group at the C2 position in the target molecule, can exist in multiple conformations. Computational methods can be used to perform a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. nih.gov This process identifies the lowest-energy conformers (the most stable shapes) and the energy barriers to rotation between them. For this compound, this analysis would reveal the preferred orientation of the ethyl and amino groups relative to the pyrrole ring.
Quantum Structure-Activity/Property Relationship (QSAR/QSPR) Theoretical Frameworks (Excluding Biological Contexts)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical or chemical properties. While often used in biological contexts (QSAR), the QSPR framework is equally applicable to non-biological properties like boiling point, solubility, viscosity, or chromatographic retention time.
The development of a QSPR model involves several steps:
Descriptor Calculation: A large number of numerical descriptors are calculated for a set of related molecules. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy, dipole moment).
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that links a selection of the most relevant descriptors to the experimental property of interest.
Validation: The model is rigorously tested to ensure its predictive power using internal and external validation sets of compounds.
For this compound, a QSPR model could be developed to predict a key physicochemical property. For example, by gathering experimental data on the solubility of a series of substituted 2-aminopyrroles in a specific solvent, a model could be built. The calculated descriptors for the target molecule could then be fed into this model to predict its solubility without needing to perform the experiment. Such models are valuable in chemical engineering and materials science for screening compounds with desired physical properties. nih.gov
Molecular Dynamics Simulations for Intermolecular Interactions (Excluding Biological Systems)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com While frequently used to study protein-ligand binding, MD is also a powerful tool for investigating intermolecular interactions in non-biological systems, such as solutions, mixtures, and crystals.
Solvation Studies: An MD simulation can be used to study how this compound interacts with solvent molecules. This involves placing one or more molecules of the pyrrole derivative into a simulated box filled with a chosen solvent (e.g., water, ethanol, or tetrahydrofuran). The simulation then calculates the trajectories of all atoms over a period of nanoseconds or longer. Analysis of these trajectories can reveal:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute, calculated using radial distribution functions.
Hydrogen Bonding: The lifetime and geometry of hydrogen bonds between the amino group of the pyrrole and solvent molecules.
Diffusion: The rate at which the molecule moves through the solvent.
Dimerization and Aggregation: MD simulations can also be used to study the interactions between two or more molecules of this compound itself. By simulating multiple molecules, it is possible to investigate their tendency to form dimers or larger aggregates. rsc.org The potential of mean force (PMF) can be calculated to determine the free energy profile of bringing two molecules together, revealing the stability of any resulting dimer. These simulations are crucial for understanding crystallization processes and the properties of the compound in the solid state or in concentrated solutions. rsc.org
Exploratory Applications of 2 Amino 1 Ethyl 1h Pyrrole 3 Carbonitrile As a Synthetic Building Block and Material Precursor
Utilization in the Synthesis of Advanced Organic Materials (e.g., optoelectronic, polymer precursors)
The pyrrole (B145914) nucleus is a key component in a variety of advanced organic materials, particularly conductive polymers and optoelectronic compounds. mdpi.comnih.gov The most prominent example is polypyrrole (PPY), a well-known conductive polymer that can be formed through the electrochemical or chemical oxidation of pyrrole monomers. nankai.edu.cn The resulting polymer possesses a conjugated π-system along its backbone, which allows for the delocalization of electrons and imparts its conductive properties.
While direct polymerization studies of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile are not extensively documented, its structure suggests significant potential as a monomer or precursor. The primary amino group can serve as a reactive handle for polymerization reactions, such as the formation of polyamides or polyimines. Furthermore, the inherent electronic properties of the pyrrole ring, combined with the electron-withdrawing cyano group and the electron-donating amino group, could be exploited to synthesize polymers with tailored electronic and optical characteristics.
Another important class of materials derived from pyrrole structures are diketopyrrolopyrroles (DPP). These high-performance pigments and dyes are noted for their exceptional stability and strong fluorescence, making them suitable for applications in organic solar cells, fluorescent probes, and other optoelectronic devices. nih.gov The synthesis of DPPs involves the reaction of a succinate (B1194679) ester with a nitrile, followed by cyclization. The 3-carbonitrile group in this compound makes it a candidate for incorporation into DPP-like structures, potentially leading to novel materials with unique photophysical properties.
| Material Class | Precursor Scaffold | Potential Application |
| Conductive Polymers | Pyrrole | Flexible electronics, sensors, energy storage |
| Optoelectronic Materials | Diketopyrrolopyrrole (DPP) | Organic solar cells, fluorescent probes, organic electronics |
| Functional Polymers | Poly(N-acryloyl amino acid) | Drug delivery, chiral recognition, sensor materials rsc.org |
This table illustrates potential applications of advanced materials derived from pyrrole-based precursors.
Role in the Development of Novel Ligands for Catalysis
The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to modulate their reactivity, selectivity, and stability. Pyrrole-containing molecules are effective ligands due to the presence of the nitrogen heteroatom, which can donate its lone pair of electrons to a metal. researchgate.net The specific structure of this compound, featuring multiple nitrogen atoms (one in the pyrrole ring, one in the amino group, and one in the cyano group), makes it an excellent candidate for acting as a multidentate or chelating ligand.
Chelation, the binding of a single ligand to a central metal atom at two or more points, often leads to more stable metal complexes. In this molecule, the amino group and the pyrrole nitrogen are positioned to potentially form a stable five-membered ring with a coordinated metal ion. Such chelating ligands are crucial in various catalytic processes, including cross-coupling reactions, hydrogenations, and polymerizations.
For instance, dipyrrins, which consist of two pyrrole units linked by a methine bridge, are well-established bidentate ligands that form stable complexes with a variety of metal ions. ims.ac.jp While not a dipyrrin (B1230570) itself, this compound offers a different, yet potentially powerful, coordination motif. The development of catalysts based on this scaffold could lead to new catalytic systems with novel reactivity and selectivity. nih.gov
| Ligand Type | Structural Feature | Potential Catalytic Application |
| Chelating Ligand | Vicinal amino and pyrrole nitrogen atoms | Asymmetric catalysis, cross-coupling reactions |
| Bridging Ligand | Multiple coordination sites (N-pyrrole, N-amino, N-cyano) | Formation of polynuclear metal complexes |
| Hemilabile Ligand | Combination of strong and weak donor sites | Fine-tuning catalyst activity and stability |
This table outlines the potential roles of this compound in the development of novel catalytic systems.
Precursor for Dyes and Pigments with Tunable Properties
The pyrrole ring is a constituent of many natural and synthetic chromophores. mdpi.comnih.gov Its derivatives are widely used as precursors for a range of dyes and pigments with properties that can be finely tuned through chemical modification. mdpi.com The this compound molecule is particularly well-suited for this purpose, as it contains both an auxochome (the amino group) and a group that can be part of a chromophoric system (the cyano group and the pyrrole ring).
The primary amino group is a key functional group in dye synthesis. It can be diazotized and then coupled with other aromatic compounds to form highly colored azo dyes. The position and nature of substituents on the coupling partner can be varied to produce a wide spectrum of colors. Furthermore, the amino group can be modified through alkylation or acylation to alter the electronic properties of the molecule, thereby shifting the absorption maximum and the perceived color.
Patented research has demonstrated the use of related compounds, such as 2-amino-5-chloro-1H-pyrrole-3,4-dicarbonitrile, as a scaffold for the synthesis of ylidene dyes used in color photography. mdpi.com Similarly, the highly stable diketo-pyrrolo-pyrrole (DPP) pigments are synthesized from pyrrole precursors and are known for their brilliant red shades. scispace.com The structural features of this compound suggest its utility in creating novel dyes and pigments with potentially desirable properties for applications in textiles, inks, and advanced materials.
Building Block for Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and van der Waals forces. Pyrrole derivatives have proven to be valuable building blocks for constructing such assemblies due to their ability to participate in these interactions. nankai.edu.cn
The this compound molecule possesses several features that make it an attractive component for supramolecular structures. The two N-H protons of the primary amino group can act as hydrogen bond donors, while the nitrogen atoms of the pyrrole ring, amino group, and cyano group can all act as hydrogen bond acceptors. This multiplicity of interaction sites allows for the formation of intricate and stable hydrogen-bonded networks.
Research on related dipyrrolyldiketone (B14134854) BF2 complexes has shown that these molecules can act as anion receptors and self-assemble into supramolecular gels and networks. ims.ac.jpnih.gov The pyrrole NH group plays a critical role in these assemblies by forming hydrogen bonds with anions. ims.ac.jp Although the pyrrole nitrogen in the title compound is substituted with an ethyl group, the available N-H of the amino group provides a site for similar interactions. The combination of hydrogen bonding capabilities and the potential for π-π stacking between the aromatic pyrrole rings makes this compound a promising candidate for designing novel supramolecular materials, such as porous organic frameworks or functional gels.
Applications in Agrochemical Research (Excluding Biological Activity/Dosage)
The pyrrole ring is a common scaffold found in a number of agrochemicals. mdpi.com Research into new insecticidal agents has explored the synthesis of various pyrrole derivatives due to their potential as active ingredients in crop protection products. nih.govacs.org Specifically, studies have been conducted on a series of compounds based on the 2-aminopyrrole-3-carbonitrile core structure as prospective insecticides. nih.govacs.org
In this context, this compound serves as a key intermediate or a foundational structure that can be further functionalized to generate a library of candidate compounds for agrochemical screening. The synthetic versatility of the amino and cyano groups allows for the introduction of diverse substituents, which is a common strategy in agrochemical research to optimize the properties of a lead compound. For example, the amino group can be acylated or reacted with isocyanates, while the cyano group can be hydrolyzed or reduced to introduce further chemical diversity.
The table below summarizes a selection of pyrrole derivatives synthesized for the purpose of agrochemical research, highlighting the modularity of the 2-aminopyrrole-3-carbonitrile scaffold.
| Compound Derivative | Synthetic Modification from a Precursor | Research Objective |
| 2-[(2-Aminoethyl)thio]-5-phenyl-1H-pyrrole-3-carbonitrile | Introduction of a thioether and phenyl group | Synthesis of prospective insecticidal agents nih.gov |
| 2-[(2-Aminoethyl)thio]-5-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile | Introduction of a thioether and chlorophenyl group | Synthesis of prospective insecticidal agents nih.gov |
| 2-[(2-Aminoethyl)thio]-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile | Introduction of a thioether and nitrophenyl group | Synthesis of prospective insecticidal agents nih.gov |
| 2,2′-Disulfanediylbis(5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile) | Dimerization through a disulfide bridge | Synthesis of prospective insecticidal agents nih.gov |
This table presents examples of pyrrole derivatives synthesized for agrochemical research, based on the findings reported in the cited literature.
Future Directions and Emerging Research Avenues for 2 Amino 1 Ethyl 1h Pyrrole 3 Carbonitrile
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-aminopyrrole derivatives has traditionally relied on various methodologies, but a forward-looking approach necessitates a focus on efficiency and environmental stewardship. nih.gov Future research will likely concentrate on optimizing the synthesis of 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile by developing novel domino or multi-component reactions (MCRs). nih.govorganic-chemistry.org These strategies, which combine several synthetic steps into a single operation without isolating intermediates, significantly improve atom economy and reduce waste. organic-chemistry.org
Key areas for development include:
Organocatalysis: Moving away from metal-based catalysts to small organic molecules can reduce toxicity and cost. Exploring different organocatalysts could lead to higher yields and milder reaction conditions.
Green Solvents: Investigating the use of sustainable solvents such as water, ethanol, or bio-derived solvents will be crucial for minimizing the environmental impact of synthesis. researchgate.net
Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer superior control over reaction parameters, leading to improved safety, scalability, and product consistency.
A comparative look at potential synthetic strategies highlights the move towards more sustainable practices.
| Synthetic Approach | Typical Catalysts/Reagents | Solvents | Key Advantages | Potential for Improvement |
| Classical (e.g., Paal-Knorr) | Mineral Acids, High Temperatures | Toluene, Acetic Acid | Well-established, reliable | Harsh conditions, moderate yields, waste generation |
| Multi-Component Reactions | Metal catalysts (e.g., Pd, Cu), Organocatalysts | Methanol, Acetonitrile | High atom economy, operational simplicity, diversity | Catalyst cost/toxicity, optimization needed |
| Domino/Cascade Reactions | Metal-free, base or acid-catalyzed | Dichloromethane, Xylenes | High efficiency, complex products from simple starters | Requires careful substrate design, mechanism can be complex |
| Green Synthesis | Bio-compatible catalysts, enzymes | Water, Ethanol, Solvent-free | Environmentally benign, reduced waste, safer | Lower reaction rates, catalyst stability can be an issue |
Exploration of Novel Reactivity and Cascade Reactions
The inherent functionality of this compound makes it an ideal substrate for exploring novel chemical transformations and cascade reactions. A cascade reaction, where a single event triggers a series of subsequent intramolecular transformations, is a powerful tool for rapidly building molecular complexity from simple starting materials. nih.gov
Future research could focus on:
Intramolecular Cyclizations: Designing reactions where the amino and nitrile groups react to form fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which are known for their biological activity. acs.org
Tandem Reactions: Utilizing the pyrrole (B145914) ring and its substituents to initiate tandem sequences. For example, an initial reaction at the amino group could be followed by a cyclization involving the nitrile, leading to complex polycyclic structures in a single pot. researchgate.net
Dipolar Cycloadditions: The pyrrole core can participate in cycloaddition reactions, and exploring these pathways with various dipolarophiles could yield novel and structurally diverse molecular frameworks. organic-chemistry.org
The reactivity of the molecule's functional groups provides a playground for synthetic chemists to devise elegant and efficient routes to new chemical entities.
Integration into Complex Molecular Architectures and Hybrid Materials
The 2-aminopyrrole-3-carbonitrile scaffold is a valuable building block for constructing larger, more complex molecules and advanced materials. nih.govnih.gov The presence of multiple reactive sites allows for its incorporation into a variety of structures with tailored properties.
Emerging research avenues in this area include:
Medicinal Chemistry Scaffolds: The pyrrole core is a "privileged structure" found in numerous pharmaceuticals. jmpas.com this compound can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, including as enzyme inhibitors or receptor modulators. jmpas.com
Conjugated Polymers: The pyrrole ring is the fundamental unit of polypyrrole, a well-known conductive polymer. By functionalizing polymers with the title compound, it may be possible to create new "smart" materials with tunable electronic, optical, or sensory properties for use in electronics and photovoltaics. frontiersin.orgrsc.org
Hybrid Materials: The compound can be grafted onto inorganic substrates like silica (B1680970) or metal nanoparticles to create organic-inorganic hybrid materials. researchgate.netresearchgate.net Such materials could find applications in heterogeneous catalysis, where the pyrrole moiety acts as a ligand or active site, or in advanced composites. frontiersin.orgresearchgate.net The synthesis of hybrid molecules combining the pyrrole scaffold with other bioactive moieties like thiazole (B1198619) is a known strategy for developing new agents. nih.gov
Advanced Theoretical Modeling for Predictive Chemical Design
Computational chemistry and theoretical modeling are indispensable tools for accelerating chemical research. Applying these methods to this compound can provide deep insights into its behavior and guide the design of new experiments.
Future theoretical studies could involve:
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.gov This allows for the rationalization of its chemical behavior and the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of new reactions. researchgate.netnih.gov
Reaction Mechanism Studies: Computational modeling can elucidate the transition states and energy profiles of potential synthetic routes and cascade reactions, enabling the optimization of reaction conditions for higher efficiency and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of derivatives of the title compound with their biological activity. This predictive modeling can prioritize the synthesis of the most promising candidates, saving time and resources.
| Modeling Technique | Predicted Properties | Potential Application |
| Density Functional Theory (DFT) | Electron density, HOMO/LUMO energies, reaction pathways, vibrational frequencies. nih.govresearchgate.net | Predicting reactivity, understanding reaction mechanisms, interpreting spectroscopic data. |
| Molecular Dynamics (MD) | Conformational changes, solvent interactions, binding modes to proteins. | Simulating behavior in biological systems, predicting drug-receptor interactions. |
| QSAR | Correlation between molecular descriptors and biological activity. | Designing new drug candidates with enhanced potency and selectivity. |
Uncharted Research Territories for this compound
Beyond the more defined research trajectories, there are several "blue-sky" areas where this compound could make a significant impact. These uncharted territories represent high-risk, high-reward opportunities for innovation.
Promising unexplored areas include:
Photophysical Properties: A systematic investigation into the fluorescence and phosphorescence properties of the compound and its derivatives has not been undertaken. Such studies could reveal potential applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents.
Supramolecular Chemistry: The hydrogen bonding capabilities of the amino group and the polar nature of the nitrile group make this molecule a candidate for designing self-assembling systems, such as organogels or liquid crystals.
Coordination Chemistry: The nitrogen atoms in the pyrrole ring and the amino group, along with the nitrile, can act as ligands for metal ions. Exploring the coordination chemistry of this compound could lead to new catalysts, magnetic materials, or metal-organic frameworks (MOFs).
Agrochemicals: While much focus is on pharmaceuticals, the pyrrole scaffold is also present in some agrochemicals. Screening derivatives for herbicidal, fungicidal, or insecticidal activity could open up entirely new application areas.
By pursuing these diverse and exciting research avenues, the scientific community can continue to build upon the foundational chemistry of this compound, paving the way for new discoveries and technologies.
Q & A
Q. What are the standard synthetic routes for 2-Amino-1-ethyl-1H-pyrrole-3-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step routes, including cyclization and substitution reactions. For analogous pyrrole carbonitriles, optimized conditions include:
- Solvent selection : Ethanol/water mixtures improve solubility and reaction efficiency .
- Catalysts : Acidic or basic catalysts (e.g., piperidine) are used for condensation steps, as seen in related pyrrole syntheses .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and thermal stability of intermediates .
Yields can vary significantly (40–85%) depending on purification methods, such as column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm the amino, ethyl, and carbonitrile groups via <sup>1</sup>H and <sup>13</sup>C chemical shifts .
- High-resolution mass spectrometry (HRMS) : Validates molecular mass and fragmentation patterns .
- Chromatography (HPLC/TLC) : Assesses purity (>95% is typical for bioactive studies) .
- Differential Scanning Calorimetry (DSC) : Determines thermal stability (e.g., decomposition temperatures >200°C for similar compounds) .
Q. What are the common chemical reactions involving pyrrole-3-carbonitrile derivatives?
Reactivity often centers on the amino and carbonitrile groups:
- Nucleophilic substitution : The amino group reacts with electrophiles (e.g., aldehydes) to form Schiff bases .
- Cycloaddition : Carbonitriles participate in [3+2] cycloadditions with azides to form tetrazole derivatives .
- Functionalization : Ethyl groups can undergo oxidation or alkylation to modify solubility or bioactivity .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
- DFT calculations : Optimizes substituent effects on electron distribution and stability. For example, electron-withdrawing groups on the pyrrole ring may enhance receptor binding .
- QSAR studies : Correlates structural features (e.g., logP, polar surface area) with observed biological activity to prioritize synthetic targets .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s physicochemical and biological properties?
- Electron-donating groups (e.g., -OCH3) : Increase solubility but may reduce membrane permeability .
- Bulkier substituents : Can sterically hinder enzyme binding, as shown in studies of analogous corrosion inhibitors .
- Heterocyclic extensions : Adding pyridine or quinoxaline moieties (via cycloaddition) enhances π-π stacking interactions in receptor binding .
Q. What strategies resolve contradictions in reported biological data for pyrrole carbonitriles?
- Assay standardization : Validate protocols using positive controls (e.g., known enzyme inhibitors) to minimize variability .
- Comparative studies : Test the compound across multiple cell lines or enzymatic assays to identify context-dependent effects .
- Meta-analysis : Cross-reference crystallographic data (e.g., bond angles from XRD) with computational models to reconcile structural-activity relationships .
Q. How can reaction kinetics be optimized for scaled synthesis while maintaining reproducibility?
- DoE (Design of Experiments) : Systematically varies parameters (temperature, solvent ratio, catalyst loading) to identify robust conditions .
- In-line monitoring : Uses FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
- Green chemistry principles : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
Methodological Considerations
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Q. How are stability profiles assessed under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions (pH 1–13) and monitor degradation via LC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
Tables
Table 1. Key Synthetic Parameters for Analogous Pyrrole Carbonitriles
Table 2. Biological Activity of Structural Analogues
| Derivative | Target | IC50 (μM) | Key Structural Feature | Reference |
|---|---|---|---|---|
| 2-Amino-1,5-diphenyl | Enzyme X | 12.3 ± 1.2 | Phenyl substituents | |
| Pyridine-fused | Receptor Y | 8.7 ± 0.9 | Extended π-system |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
